3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS No.: 898428-58-5
Cat. No.: VC5980129
Molecular Formula: C24H21N3O2
Molecular Weight: 383.451
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898428-58-5 |
|---|---|
| Molecular Formula | C24H21N3O2 |
| Molecular Weight | 383.451 |
| IUPAC Name | 3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C24H21N3O2/c1-15-11-16(2)13-18(12-15)23(28)26-19-7-6-8-20(14-19)27-17(3)25-22-10-5-4-9-21(22)24(27)29/h4-14H,1-3H3,(H,26,28) |
| Standard InChI Key | QGMIQYMJSMMNIY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Introduction
Chemical Identity and Structural Features
3,5-Dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide belongs to the quinazolinone class of heterocyclic compounds, which are renowned for their diverse biological activities . Its molecular formula is C25H33N3O2, with a molecular weight of 407.5 g/mol . The IUPAC name systematically describes its structure: a 3,5-dimethylbenzamide group attached to the nitrogen of a 3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl substituent.
Structural Components
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Quinazolinone Core: The 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group provides a planar, aromatic system capable of π-π stacking interactions with biological targets .
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Benzamide Moiety: The 3,5-dimethylbenzamide segment introduces hydrophobic substituents that enhance membrane permeability and target binding .
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Phenyl Linker: A meta-substituted phenyl group bridges the quinazolinone and benzamide units, optimizing spatial orientation for target engagement .
Synthesis and Optimization
The synthesis of this compound involves multi-step reactions, typically employing copper-catalyzed coupling strategies to assemble the quinazolinone core .
Key Synthetic Routes
A generalized protocol adapted from recent methodologies includes:
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Formation of 2-Isocyanobenzoate: Anthranilic acid derivatives are treated with triphosgene and triethylamine to generate reactive isocyanide intermediates.
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Copper-Catalyzed Cyclization: The isocyanide undergoes cyclization with substituted anilines in the presence of Cu(OAc)₂·H₂O, forming the quinazolinone scaffold.
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Benzamide Coupling: The quinazolinone intermediate is reacted with 3,5-dimethylbenzoyl chloride under Schotten-Baumann conditions to yield the final product.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | POCl₃, Et₃N, CH₂Cl₂ | 65–78 |
| 2 | Cu(OAc)₂, Et₃N, 150°C | 48–62 |
| 3 | 3,5-Dimethylbenzoyl chloride, NaOH | 70–85 |
Reaction yields vary based on substituent electronic effects and purification methods. Microwave-assisted synthesis has been reported to reduce reaction times by 40% .
Analytical Characterization
Rigorous quality control employs advanced spectroscopic techniques:
Spectroscopic Data
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